Fosfato de difenilo

Descripción general

Descripción

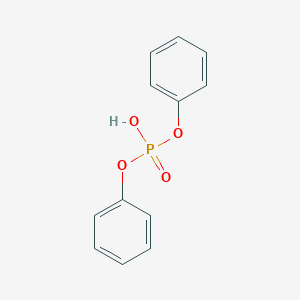

Diphenyl phosphate is an organophosphate compound with the molecular formula C₁₂H₁₁O₄P. It is a white crystalline powder that is insoluble in water but soluble in organic solvents like benzene. This compound is widely used in various industrial applications, including as a flame retardant and plasticizer .

Aplicaciones Científicas De Investigación

Diphenyl phosphate has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Diphenyl phosphate (DPP) is an organophosphate compound that primarily targets the biochemical processes involved in energy metabolism . It has been found to inhibit oxidative phosphorylation , a crucial process in cellular respiration that generates ATP, the primary energy currency of the cell.

Mode of Action

DPP interacts with its targets by disrupting the normal functioning of the oxidative phosphorylation pathway . This disruption leads to a decrease in ATP production, which can have significant effects on cellular processes that rely on ATP for energy .

Biochemical Pathways

The primary biochemical pathway affected by DPP is the oxidative phosphorylation pathway . This pathway is responsible for the majority of ATP production in cells. Downstream effects of this disruption can include decreased energy output and slowed growth, particularly in organisms like zebrafish .

Result of Action

The primary result of DPP’s action is a decrease in energy output and slowed growth. For example, chronic, low-level exposure to DPP has been shown to inhibit the growth of male zebrafish by suppressing energy output .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Diphenyl phosphate are diverse. It interacts with various enzymes and proteins, playing a crucial role in biochemical reactions . For instance, in combination with zinc iodide, Diphenyl phosphate forms a novel initiating system for the living cationic polymerization of isobutyl vinyl ether .

Molecular Mechanism

The molecular mechanism of Diphenyl phosphate is complex. It exerts its effects at the molecular level through various interactions with biomolecules. These interactions can lead to changes in gene expression and can influence enzyme activation or inhibition .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diphenyl phosphate can be synthesized through the esterification of phosphoric acid with phenol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, diphenyl phosphate is produced by reacting phosphorus oxychloride with phenol in the presence of a catalyst. The reaction is conducted at elevated temperatures and under controlled conditions to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: Diphenyl phosphate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, diphenyl phosphate can hydrolyze to form phosphoric acid and phenol.

Oxidation: It can be oxidized to form diphenyl phosphoric acid.

Substitution: Diphenyl phosphate can participate in substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

Hydrolysis: Water and a catalyst such as hydrochloric acid.

Oxidation: Oxidizing agents like hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Hydrolysis: Phosphoric acid and phenol.

Oxidation: Diphenyl phosphoric acid.

Substitution: Various organophosphate derivatives.

Comparación Con Compuestos Similares

- Triphenyl phosphate

- Trixylenyl phosphate

- Isodecyl diphenyl phosphate

- Cresyl diphenyl phosphate

- Isopropylphenyl diphenyl phosphate

Comparison: Diphenyl phosphate is unique in its balance of properties, such as its solubility in organic solvents and its effectiveness as a flame retardant. Compared to triphenyl phosphate, diphenyl phosphate has a lower molecular weight and different solubility characteristics, making it suitable for specific applications where triphenyl phosphate might not be ideal .

Actividad Biológica

Diphenyl phosphate (DPHP) is an organophosphate compound primarily recognized as a metabolite of triphenyl phosphate (TPHP) and is widely used in various industrial applications, including as a flame retardant. Its biological activity has garnered attention due to potential health implications, particularly regarding developmental toxicity and endocrine disruption. This article reviews the biological activity of DPHP, supported by recent research findings, case studies, and data tables.

Diphenyl phosphate is classified as an aryl phosphate ester. Upon exposure to biological systems, it can be metabolized from TPHP, leading to concerns regarding its accumulation and toxicity in humans. The compound's structure allows it to interact with biological targets, raising questions about its potential effects on human health and the environment.

Toxicological Studies

Recent studies have highlighted the toxicological profile of DPHP, particularly its effects on embryonic development and endocrine function.

1. Embryonic Toxicity in Zebrafish

A study conducted on zebrafish embryos demonstrated that exposure to DPHP resulted in significant cardiovascular defects. Specifically, the distance between the sinus venosus and bulbus arteriosus was notably increased at 72 hours post-fertilization (hpf) after exposure during critical developmental windows. The study also indicated that pretreatment with D-mannitol mitigated some of these effects, suggesting a potential therapeutic avenue for reducing DPHP-induced toxicity during development .

2. Impact on Thyroid Function

Research investigating the relationship between urinary levels of DPHP and thyroid hormone levels found that higher concentrations of DPHP were associated with increased total thyroxine (TT4) levels in women. This indicates a possible endocrine-disrupting effect of DPHP, although no significant associations were found with free T4 or thyroid-stimulating hormone (TSH) levels .

Case Study: Acute Biological Effects in Rats

An acute study involving Wistar rats showed that a single intraperitoneal injection of cresyl diphenyl phosphate induced significant changes in liver morphology and function. The study reported an increase in microsomal cytochrome P-450 activity and alterations in hepatocyte structure, including nuclear enlargement and mitochondrial changes. These effects were reversible within two weeks post-exposure .

Data Summary

The following table summarizes key findings from various studies on the biological activity of DPHP:

Propiedades

IUPAC Name |

diphenyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11O4P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMQGLCHMVWBQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048207 | |

| Record name | Diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838-85-7, 53396-64-8 | |

| Record name | Diphenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=838-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, diphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000838857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC289392 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIPHENYL PHOSPHATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of DPHP?

A1: Diphenyl phosphate has a molecular formula of (C6H5)2HPO4 and a molecular weight of 250.20 g/mol.

Q2: Is there information on the spectroscopic data of DPHP?

A2: While the provided papers focus on DPHP primarily as a metabolite or a component in complex mixtures, detailed spectroscopic characterization is not extensively covered. For in-depth spectroscopic data, referring to specialized chemical databases would be beneficial.

Q3: How stable is DPHP under various environmental conditions?

A3: Research suggests that DPHP can be persistent in the environment. [] Microcosm studies indicated that DPHP was detected as a biodegradation product of tert-butylphenyl diphenyl phosphate (BPDP), suggesting a degree of environmental persistence. [] Further research on its environmental fate and degradation pathways is crucial.

Q4: Does DPHP exhibit any catalytic properties?

A4: DPHP has demonstrated catalytic activity in specific reactions. It has been successfully employed as a catalyst in the ring-opening polymerization of δ-valerolactone, facilitating the synthesis of macromolecular []rotaxanes. [] Additionally, research indicates its use as a catalyst in stereoselective glycosidation reactions, highlighting its versatility in organic synthesis. []

Q5: Are there specific applications of DPHP that leverage its catalytic activity?

A5: The catalytic potential of DPHP is an active area of research. Its application in synthesizing macromolecular []rotaxanes [] and in stereoselective glycosidation, particularly in the construction of 1,2-cis-alpha-glycosidic linkages, highlights its potential in polymer chemistry and carbohydrate chemistry. []

Q6: What are the known toxicological effects of DPHP?

A6: While not extensively explored in the provided papers, some studies indicate potential toxicological concerns associated with DPHP. Research on zebrafish revealed that parental exposure to environmentally relevant concentrations of Bisphenol-A bis(diphenyl phosphate) (BDP), a compound that can metabolize into DPHP, led to vascular development impairment in offspring. [] Further research is needed to determine if these effects are directly attributable to DPHP or its parent compounds.

Q7: Is DPHP a metabolite of other compounds?

A7: Yes, DPHP is frequently identified as a metabolite of various organophosphate flame retardants (OPFRs). Studies have confirmed its presence as a metabolite of tert-butylphenyl diphenyl phosphate (BPDP) [], bisphenol-A bis(diphenyl phosphate) (BPADP) [], and 2-ethylhexyl diphenyl phosphate (EHDPP) [], among others.

Q8: What is the environmental impact of DPHP?

A9: While specific data on DPHP's direct environmental impact is limited within the provided research, its presence as a degradation product of various OPFRs raises concerns. Its detection in environmental samples like house dust [] warrants further investigation into its ecotoxicological effects and potential for bioaccumulation.

Q9: Are there viable alternatives to substances that produce DPHP as a metabolite?

A10: The search for safer alternatives to potentially harmful OPFRs is an ongoing research focus. Several studies explore alternative flame retardants, including those based on adamantane [], phloroglucinol [, ], and metal salts of dialkylphosphonic acid. [] The development of halogen-free flame retardants is also a prominent area of investigation. [, , , ] Evaluating the performance, cost, and overall impact of these alternatives is crucial for sustainable solutions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.